

12-Methyltridecanoic Acid in Ruminants: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 12-methyltridecanoate

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Introduction

12-methyltridecanoic acid, also known as iso-C14:0, is a saturated branched-chain fatty acid (BCFA) found in the milk and tissues of ruminant animals. Unlike straight-chain fatty acids, BCFAs have a methyl group on the iso or anteiso position of the fatty acid chain. The primary source of these fatty acids in ruminants is the de novo synthesis by rumen microorganisms.[1] These bacteria utilize branched-chain amino acids such as valine, leucine, and isoleucine as precursors.[2] This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and potential physiological significance of 12-methyltridecanoic acid in ruminants.

Data Presentation: Quantitative Occurrence

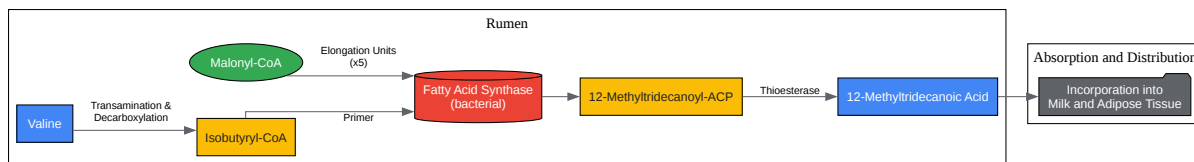
The concentration of 12-methyltridecanoic acid varies among different ruminant species and tissues. The following tables summarize the available quantitative data.

Ruminant	Product	Concentration of 12-Methyltridecanoic Acid (iso-C14:0) (g/100g of total fatty acids)	Reference
Cow	Milk	0.14	[2]
Sheep	Milk	0.14	[2]
Goat	Milk	Not explicitly quantified, but present	[3]

Ruminant	Tissue	Concentration of 12-Methyltridecanoic Acid (iso-C14:0) (g/100g of total fatty acids)	Reference
Beef	Intramuscular Fat	Present, but not individually quantified	[4]
Mutton	Fat	Found in mutton tallow	[5]

Biosynthesis of 12-Methyltridecanoic Acid in Ruminants

The synthesis of 12-methyltridecanoic acid in ruminants is intrinsically linked to the metabolic activity of the rumen microbiota. Rumen bacteria possess the enzymatic machinery to synthesize branched-chain fatty acids using branched-chain amino acids as starter units.



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Biosynthesis of 12-methyltridecanoic acid in the rumen.

The process begins with the conversion of the branched-chain amino acid valine into isobutyryl-CoA. This molecule then serves as a primer for the fatty acid synthase (FAS) complex of rumen bacteria. The carbon chain is subsequently elongated through the sequential addition of two-carbon units from malonyl-CoA. After five elongation cycles, the resulting 14-carbon branched-chain acyl-ACP is hydrolyzed by a thioesterase to release 12-methyltridecanoic acid. This fatty acid is then available for absorption by the ruminant host and subsequent incorporation into milk and tissue lipids.

Experimental Protocols

The analysis of 12-methyltridecanoic acid in ruminant-derived samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMES), and subsequent analysis by gas chromatography.

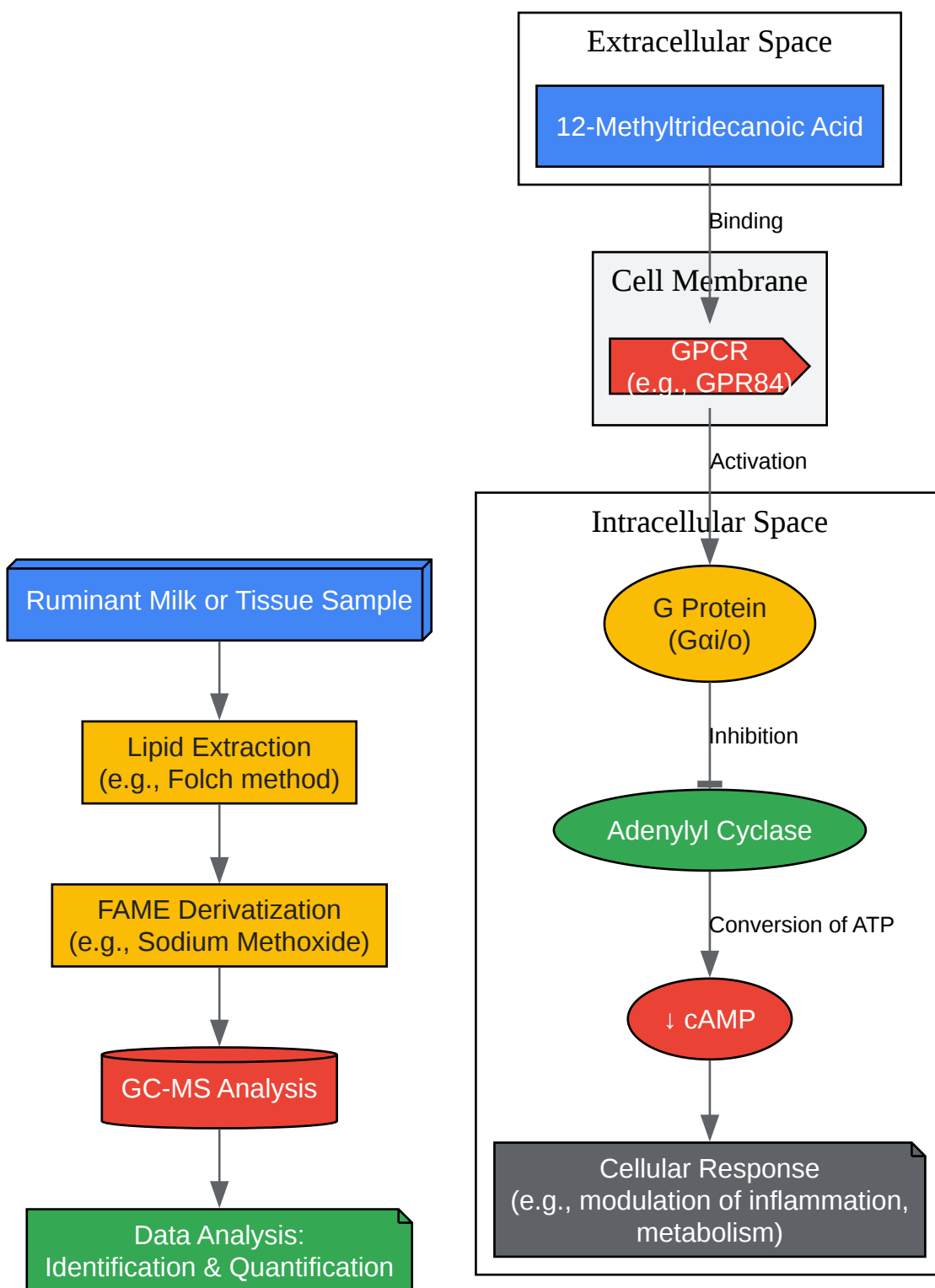
Key Experiment: Quantification of 12-Methyltridecanoic Acid in Milk Fat

Objective: To determine the concentration of 12-methyltridecanoic acid in a ruminant milk sample.

Methodology:

- Lipid Extraction:
 - A known volume of milk is subjected to lipid extraction using a modified Folch method.
 - Briefly, a 2:1 (v/v) mixture of chloroform and methanol is added to the milk sample.
 - The mixture is homogenized and then centrifuged to separate the lipid-containing chloroform layer from the aqueous and proteinaceous layers.
 - The chloroform layer is collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
- Fatty Acid Methyl Ester (FAME) Preparation:
 - The extracted lipids are transesterified to form FAMES.
 - A common method involves the addition of a solution of sodium methoxide in methanol to the lipid extract, followed by heating.
 - The reaction is quenched by the addition of an acid, and the FAMES are extracted with hexane.
 - The hexane layer is collected and dried over anhydrous sodium sulfate.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - The prepared FAMES are analyzed using a gas chromatograph coupled to a mass spectrometer.
 - Column: A polar capillary column (e.g., CP-Sil 88 or SLB-IL111) is used for the separation of FAMES.
 - Oven Program: A temperature gradient is employed to ensure the separation of a wide range of fatty acids. For example, an initial temperature of 100°C is held for a few minutes, followed by a ramp to 240°C.
 - Injection: A small volume of the FAME sample is injected in split mode.

- Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.
- Identification: 12-methyltridecanoic acid methyl ester is identified by its characteristic retention time and mass spectrum, confirmed by comparison with an authentic standard.
- Quantification: The concentration of 12-methyltridecanoic acid is determined by comparing the peak area of its methyl ester with that of an internal standard (e.g., a fatty acid not naturally present in the sample, such as C13:0 or C17:0) of a known concentration.



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